molecular formula C15H22O2 B14849254 2-(Cyclohexyloxy)-5-isopropylphenol

2-(Cyclohexyloxy)-5-isopropylphenol

Cat. No.: B14849254
M. Wt: 234.33 g/mol
InChI Key: KXSDJCDJYCDYOD-UHFFFAOYSA-N
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Description

2-(Cyclohexyloxy)-5-isopropylphenol is an organic compound characterized by the presence of a cyclohexyloxy group and an isopropyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexyloxy)-5-isopropylphenol typically involves the reaction of cyclohexanol with 5-isopropylphenol in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where cyclohexanol is converted to its corresponding alkoxide using a strong base such as sodium hydride, followed by reaction with 5-isopropylphenol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Williamson ether synthesis or other catalytic processes that ensure high yield and purity. The choice of catalyst and reaction conditions is optimized to achieve efficient production while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexyloxy)-5-isopropylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form cyclohexyl alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Cyclohexyl alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated phenolic compounds.

Scientific Research Applications

2-(Cyclohexyloxy)-5-isopropylphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cyclohexyloxy)-5-isopropylphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The cyclohexyloxy and isopropyl groups may influence the compound’s lipophilicity and membrane permeability, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclohexyloxy)phenol: Lacks the isopropyl group, which may affect its biological activity and chemical properties.

    5-Isopropylphenol: Lacks the cyclohexyloxy group, which may influence its solubility and reactivity.

    Cyclohexanol: A simpler alcohol that lacks the phenol ring, affecting its chemical behavior and applications.

Uniqueness

2-(Cyclohexyloxy)-5-isopropylphenol is unique due to the combination of the cyclohexyloxy and isopropyl groups on the phenol ring. This structural feature imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

2-cyclohexyloxy-5-propan-2-ylphenol

InChI

InChI=1S/C15H22O2/c1-11(2)12-8-9-15(14(16)10-12)17-13-6-4-3-5-7-13/h8-11,13,16H,3-7H2,1-2H3

InChI Key

KXSDJCDJYCDYOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC2CCCCC2)O

Origin of Product

United States

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